molecular formula C7H11ClN4 B1181353 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride CAS No. 1643141-20-1

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride

Cat. No.: B1181353
CAS No.: 1643141-20-1
M. Wt: 186.64 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a nitrile group and a methylamino substituent on the pyrazole ring contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is myoglobin , a protein found in muscle tissues. Myoglobin plays a crucial role in oxygen storage and transport within muscle cells. By interacting with myoglobin, this compound affects oxygen binding and release, influencing cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base for nitrile introduction.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amine-substituted pyrazole derivatives.

    Substitution: Amide or other substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride is unique due to the presence of both a nitrile and a methylamino group on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c1-9-5-6-3-7(4-8)11(2)10-6;/h3,9H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPCRCYMQZBXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C(=C1)C#N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020933
Record name 1H-​Pyrazole-​5-​carbonitrile, 1-​methyl-​3-​[(methylamino)​methyl]​-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643141-20-1
Record name 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643141-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-​Pyrazole-​5-​carbonitrile, 1-​methyl-​3-​[(methylamino)​methyl]​-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-((methyl-λ2-azanyl)methyl)-1H-pyrazole-5-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.